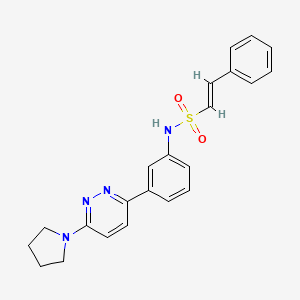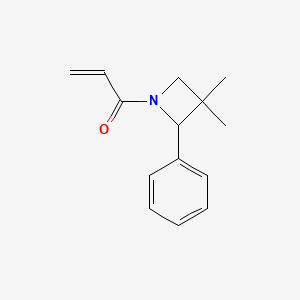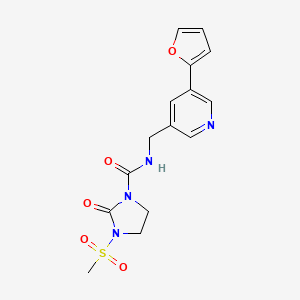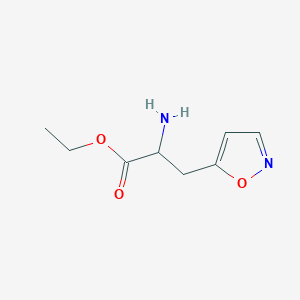
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is an organic compound with a unique structure that includes a phosphoryl group attached to a cyclohexyl ring and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides . This reaction proceeds under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The but-2-ynamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, alcohols, and substituted ynamides.
Applications De Recherche Scientifique
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The but-2-ynamide moiety can participate in covalent bonding with nucleophilic residues, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-Ethyl-N-(2-methylphenyl)but-3-enamide
- (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-yl)prop-2-enamide hydrochloride
Uniqueness
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is unique due to the presence of both a phosphoryl group and a but-2-ynamide moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
N-(2-dimethylphosphorylcyclohexyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2P/c1-4-7-12(14)13-10-8-5-6-9-11(10)16(2,3)15/h10-11H,5-6,8-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQVVDSFCUSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCCC1P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
![N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2741840.png)


![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)

![4-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2741850.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741858.png)
![5-[(2R,4S)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2741859.png)
![8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2741861.png)

